molecular formula C14H17NO B15160990 5-(1H-Indol-3-yl)hexan-3-one CAS No. 674303-99-2

5-(1H-Indol-3-yl)hexan-3-one

Cat. No.: B15160990
CAS No.: 674303-99-2
M. Wt: 215.29 g/mol
InChI Key: WFMDVHHEHLNWTL-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-yl)hexan-3-one is an organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-3-yl)hexan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with indole and a suitable hexanone precursor.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-yl)hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

5-(1H-Indol-3-yl)hexan-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)hexan-3-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin.

Uniqueness

5-(1H-Indol-3-yl)hexan-3-one is unique due to its specific hexanone chain, which imparts distinct chemical and biological properties. This structural variation allows it to interact differently with molecular targets compared to other indole derivatives.

Properties

CAS No.

674303-99-2

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-(1H-indol-3-yl)hexan-3-one

InChI

InChI=1S/C14H17NO/c1-3-11(16)8-10(2)13-9-15-14-7-5-4-6-12(13)14/h4-7,9-10,15H,3,8H2,1-2H3

InChI Key

WFMDVHHEHLNWTL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)C1=CNC2=CC=CC=C21

Origin of Product

United States

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